molecular formula C11H16N2O4 B1316723 2-(3,4,5-Trimethoxyphenyl)acetohydrazide CAS No. 34547-25-6

2-(3,4,5-Trimethoxyphenyl)acetohydrazide

Cat. No.: B1316723
CAS No.: 34547-25-6
M. Wt: 240.26 g/mol
InChI Key: ZCKXGEJWTJGJED-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemical Structure Representation

  • IUPAC Name : 2-(3,4,5-trimethoxyphenyl)acetohydrazide
  • InChI Key : ZCKXGEJWTJGJED-UHFFFAOYSA-N
  • CAS Number : 34547-25-6
  • Canonical SMILES : COC1=CC(=CC(=C1OC)OC)CC(=O)NN

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

  • Method : MTT assay
  • IC50 Value : Approximately 1.25 µM
  • Comparison : Comparable to established chemotherapeutics like doxorubicin.

The proposed mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle proteins. The electron-donating methoxy groups enhance oxidative stress induction in cancer cells.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains.

Study Results

  • Staphylococcus aureus MIC : 32 µg/mL
  • Escherichia coli MIC : 64 µg/mL

These findings indicate its potential as an antimicrobial agent.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties.

Experimental Model

  • Induction Method : Carrageenan-induced inflammation in animal models.

Results demonstrated significant reduction in inflammation markers when treated with the compound.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide.

    3,4,5-Trimethoxyphenylacetic acid: Another related compound with similar structural features.

    3,4,5-Trimethoxyphenylhydrazine: A compound with a hydrazine group instead of an acetohydrazide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of three methoxy groups on the phenyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)acetohydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trimethoxyphenyl group that enhances its interaction with various biological targets. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This structure includes:

  • A hydrazide functional group which is known for its reactivity in biological systems.
  • A trimethoxyphenyl moiety , contributing to its lipophilicity and potential for cellular uptake.

1. Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells
In a study assessing cytotoxicity against the HepG2 liver carcinoma cell line using the MTT assay, the compound exhibited significant activity. The IC50 value was determined to be approximately 1.25 µM , indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Reference
This compound1.25
Doxorubicin0.73

Mechanism of Action
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. The presence of electron-donating groups like methoxy enhances its ability to induce oxidative stress in cancer cells .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. In an animal model of inflammation induced by carrageenan:

  • The compound significantly reduced paw edema by 40% compared to control groups .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKXGEJWTJGJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569383
Record name 2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34547-25-6
Record name 2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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